1-Propyl-1H-indazol-3-amine

Overview

Description

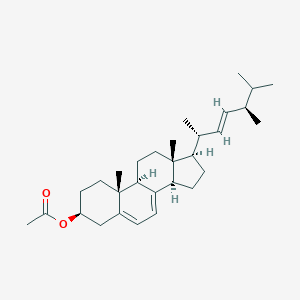

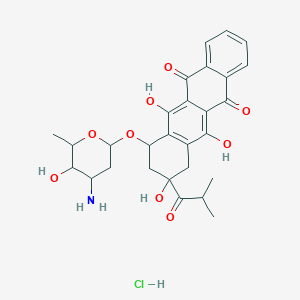

1-Propyl-1H-indazol-3-amine is a compound with the CAS Number: 108552-99-4 and a molecular weight of 175.23 . It is a solid substance at room temperature .

Synthesis Analysis

Indazole derivatives, including 1-Propyl-1H-indazol-3-amine, are often synthesized using a molecular hybridization strategy . This involves the combination of different functional groups to create a new compound . The synthesis of these compounds has been the subject of numerous studies due to their wide range of pharmacological activities .Molecular Structure Analysis

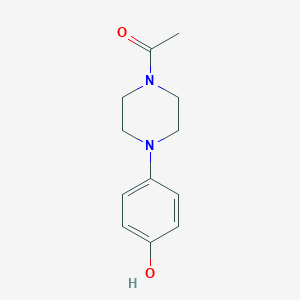

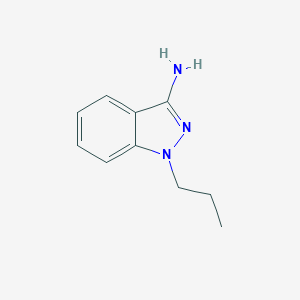

The molecular structure of 1-Propyl-1H-indazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives, including 1-Propyl-1H-indazol-3-amine, have been found to exhibit a broad spectrum of pharmacological activities . This has led to the development of numerous methods to construct these heterocycles with better biological activities .Physical And Chemical Properties Analysis

1-Propyl-1H-indazol-3-amine is a solid substance at room temperature . It has a molecular weight of 175.23 . The compound’s InChI Code is 1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8 (9)10 (11)12-13/h3-6H,2,7H2,1H3, (H2,11,12) .Scientific Research Applications

Antitumor Activity

1-Propyl-1H-indazol-3-amine derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The derivatives exhibit selective cytotoxicity, suggesting their potential use in developing targeted cancer therapies.

Kinase Inhibition

The indazole moiety, particularly 1-Propyl-1H-indazol-3-amine, has been identified as an effective hinge-binding fragment in kinase inhibitors. This structure is crucial in the development of drugs like Linifanib, which target the hinge region of tyrosine kinases involved in cancer cell proliferation . The ability to inhibit kinase activity makes these derivatives valuable in cancer treatment.

Pharmacological Scaffold

Indazole derivatives, including 1-Propyl-1H-indazol-3-amine, serve as important scaffolds in medicinal chemistry. They are used to create compounds with a wide range of biological activities, such as anti-inflammatory, antibacterial, and anti-diabetic effects . This versatility is essential for the development of new therapeutic agents.

Drug Development

The indazole ring system, particularly 1-Propyl-1H-indazol-3-amine, is a key component in the design of new drugs. Its incorporation into molecules has led to the creation of compounds with significant antiproliferative activity, making it a valuable asset in the ongoing search for more effective cancer treatments .

Environmental Applications

While specific environmental applications of 1-Propyl-1H-indazol-3-amine were not directly found, the broader class of indazole derivatives is being explored for potential use in environmental protection. For example, UV filters in sunscreens may contain indazole-based compounds to prevent skin damage .

Industrial Applications

1-Propyl-1H-indazol-3-amine is available for purchase as a chemical building block, indicating its use in various industrial applications. It is utilized in the synthesis of more complex molecules, which can be further developed into pharmaceuticals or other commercially relevant compounds .

Mechanism of Action

Target of Action

1-Propyl-1H-indazol-3-amine is a compound that has been shown to have significant interactions with certain targets in the body. The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The 1H-indazole-3-amine structure of 1-Propyl-1H-indazol-3-amine is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it mediates .

Biochemical Pathways

The inhibition of tyrosine kinase by 1-Propyl-1H-indazol-3-amine affects various biochemical pathways. For instance, it can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . These pathways play crucial roles in cell proliferation and survival, so their disruption can lead to the inhibition of cancer cell growth .

Pharmacokinetics

For instance, imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of 1-Propyl-1H-indazol-3-amine.

Result of Action

The molecular and cellular effects of 1-Propyl-1H-indazol-3-amine’s action primarily involve the inhibition of cell proliferation. For example, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a human leukemia cell line . This compound showed great selectivity for normal cells .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole derivatives, there is considerable interest in developing these compounds with better biological activities . For example, compound 6o, a derivative of 1H-indazole-3-amine, has shown promising inhibitory effects against certain cancer cell lines and could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name |

1-propylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDCEYSYGFYJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547787 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-indazol-3-amine | |

CAS RN |

108552-99-4 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.